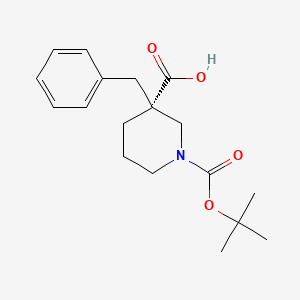![molecular formula C14H17Cl2N3O4 B1436691 4-[(4-氧代-3,4-二氢喹唑啉-2-基)甲基]吗啉-2-羧酸二盐酸盐 CAS No. 1354957-65-5](/img/structure/B1436691.png)
4-[(4-氧代-3,4-二氢喹唑啉-2-基)甲基]吗啉-2-羧酸二盐酸盐
描述
This compound, also known by its CAS Number 1354957-65-5, is a chemical with a molecular weight of 362.21 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2-morpholinecarboxylic acid dihydrochloride . The InChI Code is 1S/C14H15N3O4.2ClH/c18-13-9-3-1-2-4-10(9)15-12(16-13)8-17-5-6-21-11(7-17)14(19)20;;/h1-4,8,11,15H,5-7H2,(H,16,18)(H,19,20);2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 362.21 . More specific physical and chemical properties are not provided in the available resources.科学研究应用
抗缺氧活性
由Ukrainets、Mospanova和Davidenko(2014)进行的研究探讨了4-[(4-氧代-3,4-二氢喹唑啉-2-基)甲基]吗啉-2-羧酸二盐酸盐衍生物的抗缺氧效应。这些衍生物以良好的水溶性合成为盐酸盐,并主要用于筛选其生物活性。其中几种化合物表现出较高的抗缺氧效应,并被确定为进一步药理学测试的潜在抗氧化剂(Ukrainets, Mospanova, & Davidenko, 2014)。
抗微生物和抗抽搐活性
Rajasekaran、Rajamanickam和Darlinquine(2013)合成了4-[(4-氧代-3,4-二氢喹唑啉-2-基)甲基]吗啉-2-羧酸二盐酸盐的新颖衍生物,并评估了它们的抗微生物和抗抽搐活性。这些化合物对各种细菌和真菌显示出广谱活性,其中一些表现出强效的抗抽搐特性(Rajasekaran, Rajamanickam, & Darlinquine, 2013)。
抗结核、抗HIV和抗菌剂
在Sulthana M.T、Chitra和Alagarsamy(2019)的研究中,合成了4-[(4-氧代-3,4-二氢喹唑啉-2-基)甲基]吗啉-2-羧酸二盐酸盐的新颖衍生物,并对其进行了抗结核、抗HIV和抗菌活性筛选。一些化合物对S. epidermidis、S. aureus、B. subtilis表现出显著活性,并显示出作为潜在抗结核和抗HIV剂的有希望结果(Sulthana M.T, Chitra, & Alagarsamy, 2019)。
利尿活性
Ukrainets、Bereznyakova、Parshikov和Kravchenko(2008)研究了与相关化合物4-甲基-2-氧代-1,2-二氢喹啉-3-羧酸相关的芳基烷基酰胺的利尿活性。他们发现合成的化合物对肾脏的尿液排泄功能产生积极影响,暗示在利尿疗法中具有潜在应用(Ukrainets et al., 2008)。
安全和危害
生化分析
Biochemical Properties
4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites . Additionally, it can form hydrogen bonds and hydrophobic interactions with key residues in proteins, influencing their conformation and function . These interactions highlight the potential of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride as a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Cellular Effects
The effects of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride on cellular processes are diverse and depend on the cell type and experimental conditions. In cancer cell lines, this compound has been observed to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . Furthermore, it can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects suggest that 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride may have potential therapeutic applications in cancer treatment.
Molecular Mechanism
At the molecular level, 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions with specific amino acid residues . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the versatility of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and effects of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride over time have been studied in various laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . In in vitro studies, prolonged exposure to 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride has been shown to result in sustained inhibition of target enzymes and persistent effects on cellular functions . These findings highlight the importance of considering temporal factors when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dose-dependent effects underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution pattern of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride is influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride is critical for its activity and function. This compound is often directed to specific compartments, such as the nucleus and mitochondria, by targeting signals and post-translational modifications . In these compartments, it can interact with key biomolecules, modulating their activity and influencing cellular processes . The precise localization of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride is essential for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-[(4-oxo-3H-quinazolin-2-yl)methyl]morpholine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4.2ClH/c18-13-9-3-1-2-4-10(9)15-12(16-13)8-17-5-6-21-11(7-17)14(19)20;;/h1-4,11H,5-8H2,(H,19,20)(H,15,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBHYLJANKBFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC3=CC=CC=C3C(=O)N2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



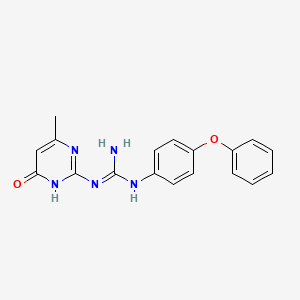

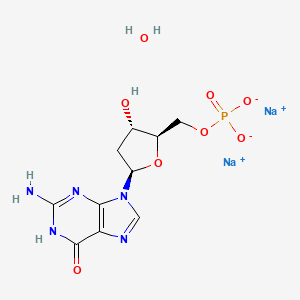
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate](/img/structure/B1436611.png)

![2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B1436615.png)
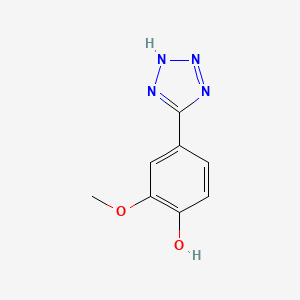
![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)
![2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436622.png)

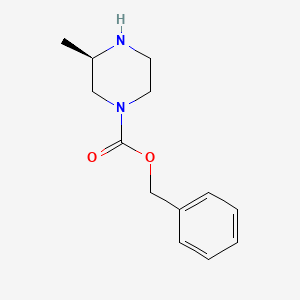
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)

